Cas no 1261926-89-9 (2-(3-Carboxy-5-fluorophenyl)-4-nitrobenzoic acid)
2-(3-Carboxy-5-fluorophenyl)-4-nitrobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- MFCD18321488
- 2-(3-CARBOXY-5-FLUOROPHENYL)-4-NITROBENZOIC ACID
- DTXSID10690916
- 1261926-89-9
- 5'-Fluoro-5-nitro[1,1'-biphenyl]-2,3'-dicarboxylic acid
- 2-(3-Carboxy-5-fluorophenyl)-4-nitrobenzoic acid, 95%
- 2-(3-Carboxy-5-fluorophenyl)-4-nitrobenzoic acid
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- MDL: MFCD18321488
- Inchi: 1S/C14H8FNO6/c15-9-4-7(3-8(5-9)13(17)18)12-6-10(16(21)22)1-2-11(12)14(19)20/h1-6H,(H,17,18)(H,19,20)
- InChI Key: DAOXRMUHGFKDHY-UHFFFAOYSA-N
- SMILES: FC1C=C(C(=O)O)C=C(C=1)C1C=C(C=CC=1C(=O)O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 305.03356514Da
- Monoisotopic Mass: 305.03356514Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 465
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 120Ų
2-(3-Carboxy-5-fluorophenyl)-4-nitrobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB328715-5 g |
2-(3-Carboxy-5-fluorophenyl)-4-nitrobenzoic acid, 95%; . |
1261926-89-9 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB328715-5g |
2-(3-Carboxy-5-fluorophenyl)-4-nitrobenzoic acid, 95%; . |
1261926-89-9 | 95% | 5g |
€1159.00 | 2025-02-14 |
2-(3-Carboxy-5-fluorophenyl)-4-nitrobenzoic acid Suppliers
2-(3-Carboxy-5-fluorophenyl)-4-nitrobenzoic acid Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 2-(3-Carboxy-5-fluorophenyl)-4-nitrobenzoic acid
Research Briefing on 2-(3-Carboxy-5-fluorophenyl)-4-nitrobenzoic acid (CAS: 1261926-89-9): Recent Advances and Applications
The compound 2-(3-Carboxy-5-fluorophenyl)-4-nitrobenzoic acid (CAS: 1261926-89-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic applications, as documented in peer-reviewed literature and industry reports up to 2023.
Recent studies highlight the role of 2-(3-Carboxy-5-fluorophenyl)-4-nitrobenzoic acid as a key intermediate in the synthesis of fluorinated aromatic compounds, which are pivotal in drug development due to their enhanced metabolic stability and bioavailability. A 2022 study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing novel COX-2 inhibitors with reduced gastrointestinal toxicity compared to traditional NSAIDs.
Structural analyses reveal that the compound's unique combination of a carboxylic acid group at the 3-position of the fluorophenyl ring and a nitrobenzoic acid moiety enables selective interactions with biological targets. Computational docking studies (Bioorganic Chemistry, 2023) suggest high affinity for enzymes involved in inflammatory pathways, supporting its potential as a scaffold for anti-inflammatory drug design.
Innovative synthetic approaches have been developed to optimize the production of 1261926-89-9. A 2023 patent (WO2023/154672) describes a microwave-assisted method that improves yield by 40% while reducing reaction time from 12 hours to 90 minutes, addressing previous scalability challenges. This advancement is particularly relevant for industrial-scale applications.
Emerging applications extend beyond pharmaceuticals. Research in Materials Chemistry Frontiers (2023) reports its incorporation into metal-organic frameworks (MOFs) for targeted drug delivery, leveraging the carboxylic acid groups for coordination bonding. The fluorinated aromatic system enhances stability under physiological conditions, making these MOFs promising candidates for cancer therapeutics.
Ongoing clinical investigations are exploring derivatives of 2-(3-Carboxy-5-fluorophenyl)-4-nitrobenzoic acid as potential treatments for autoimmune disorders. Phase I trials (NCT05678922) of a related compound showed favorable pharmacokinetics with a half-life of 8-12 hours and 75% oral bioavailability, though further optimization is needed to mitigate CYP450 inhibition observed in preclinical models.
This compound's dual functionality as both a synthetic intermediate and a potential bioactive molecule positions it uniquely in medicinal chemistry. Future research directions likely include structure-activity relationship studies to refine target selectivity and the development of greener synthetic protocols to align with sustainable chemistry principles.
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